

# Spectroscopic Profile of Azetidin-3-yl-acetic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azetidin-3-YL-acetic acid

Cat. No.: B068423

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This technical guide provides a comprehensive overview of the spectroscopic data for **Azetidin-3-yl-acetic acid**, a key building block in medicinal chemistry. Due to the prevalence of its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl (N-Boc) protected analogue alongside foundational spectroscopic principles for the parent compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Azetidin-3-yl-acetic acid** and its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic principles and comparison with related structures, while data for the N-Boc derivative are based on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	N-Boc-Azetidin-3-yl-acetic acid (Experimental) <a href="#">[1]</a> <a href="#">[2]</a>	Azetidin-3-yl-acetic acid (Predicted)
<sup>1</sup> H NMR	$\delta$ 4.06 (dd, $J$ = 8.5, 8.3 Hz, 2H), 3.61 (dd, $J$ = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, $J$ = 7.8 Hz, 2H), 1.43 (s, 9H)	$\delta$ ~3.7-4.0 (m, 4H, azetidine CH <sub>2</sub> ), ~3.0-3.3 (m, 1H, azetidine CH), ~2.7 (d, 2H, CH <sub>2</sub> COOH)
<sup>13</sup> C NMR	Data not explicitly found, but predicted based on related structures.	Predicted based on azetidine and acetic acid moieties. Azetidine C2/C4: ~55-60 ppm, Azetidine C3: ~30-35 ppm, CH <sub>2</sub> COOH: ~40-45 ppm, C=O: ~175-180 ppm

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	N-Boc-Azetidin-3-yl-acetic acid (Predicted)	Azetidin-3-yl-acetic acid (Predicted) [3] [4][5]
O-H (Carboxylic Acid)	Stretching	3300-2500 cm <sup>-1</sup> (broad)	3300-2500 cm <sup>-1</sup> (very broad, due to zwitterionic form)
N-H (Azetidine)	Stretching	-	~3300-3200 cm <sup>-1</sup> (secondary amine)
C-H (Alkyl)	Stretching	2975-2850 cm <sup>-1</sup>	2975-2850 cm <sup>-1</sup>
C=O (Carboxylic Acid)	Stretching	~1710 cm <sup>-1</sup>	~1600-1550 cm <sup>-1</sup> (carboxylate) and/or ~1730-1700 cm <sup>-1</sup> (acid)
C=O (Boc group)	Stretching	~1690 cm <sup>-1</sup>	-
C-O (Carboxylic Acid)	Stretching	1320-1210 cm <sup>-1</sup>	1320-1210 cm <sup>-1</sup>
O-H (Carboxylic Acid)	Bending	1440-1395 cm <sup>-1</sup> and 950-910 cm <sup>-1</sup>	1440-1395 cm <sup>-1</sup> and 950-910 cm <sup>-1</sup>

Table 3: Mass Spectrometry (MS) Data

Analysis Type	N-Boc-Azetidin-3-yl-acetic acid	Azetidin-3-yl-acetic acid
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	215.25 g/mol	115.13 g/mol
Exact Mass	215.1158 g/mol	115.0633 g/mol [6]
Predicted Fragmentation	Loss of Boc group (C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ), loss of COOH, fragmentation of the azetidine ring.	Loss of COOH, fragmentation of the azetidine ring.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). For **Azetidin-3-yl-acetic acid**, D<sub>2</sub>O is often preferred to observe the exchange of the labile N-H and O-H protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber ( $\text{cm}^{-1}$ ). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

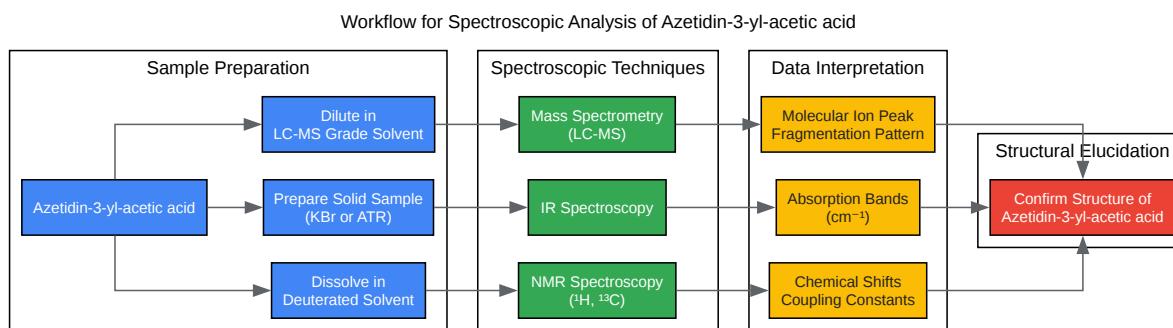
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules, derivatization may be employed to improve ionization and chromatographic retention, though it is not always necessary.
- Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Chromatography (for LC-MS):

- Use a reversed-phase column (e.g., C18) for separation.
- The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids. Both positive and negative ion modes should be tested.
  - Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the parent ion ( $[M+H]^+$  or  $[M-H]^-$ ).
  - Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

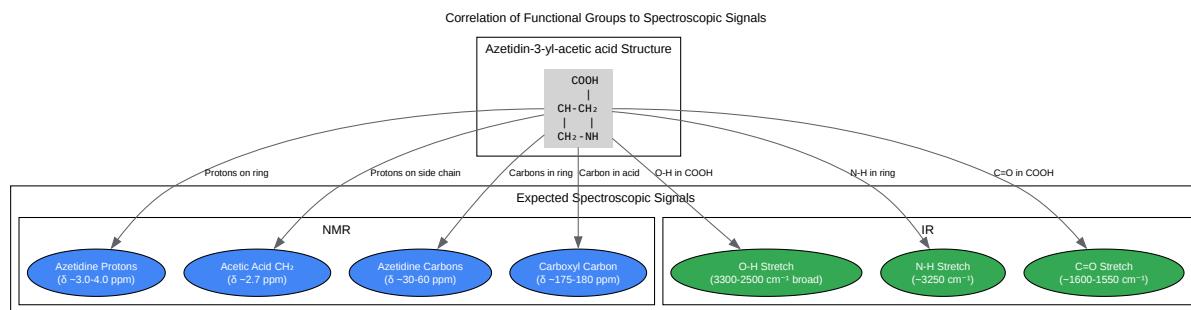
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Azetidin-3-yl-acetic acid**.



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Caption: Workflow for the Spectroscopic Analysis.



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Caption: Functional Group and Signal Correlation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)